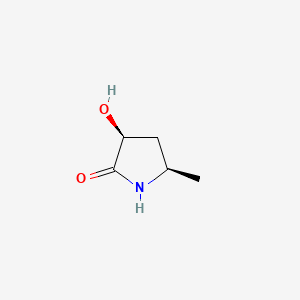
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of N-acylanthranilic acid with appropriate reagents. One common method includes the use of phosphorous oxychloride to facilitate the formation of the quinazoline ring . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial production more environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states of the quinazoline ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the quinazoline ring .
科学的研究の応用
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents for various diseases, including cancer and bacterial infections.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.
作用機序
The mechanism of action of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and the biological target involved.
類似化合物との比較
Similar Compounds
2-Chloromethyl-4-methyl-quinazoline: This compound is structurally similar and shares some chemical properties with Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate.
Chloromethyl methyl ether: Although not a quinazoline derivative, it shares the chloromethyl functional group and can undergo similar substitution reactions.
Uniqueness
This compound is unique due to its specific quinazoline structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H9ClN2O3 |
|---|---|
分子量 |
252.65 g/mol |
IUPAC名 |
methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-8-7(4-6)10(15)14-9(5-12)13-8/h2-4H,5H2,1H3,(H,13,14,15) |
InChIキー |
XFVGYXHBLNISRL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(NC2=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


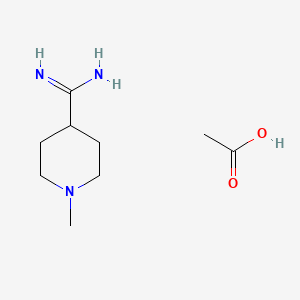
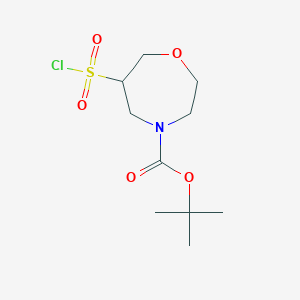
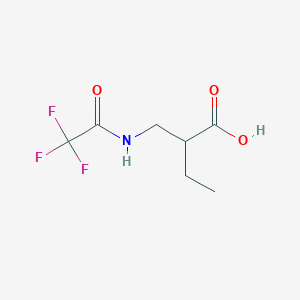
![7-fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B13500316.png)
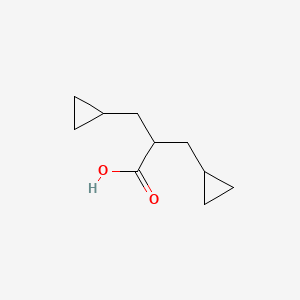
![4-Chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13500343.png)
![1-[(Tert-butyldimethylsilyl)oxy]but-3-yn-2-ol](/img/structure/B13500347.png)
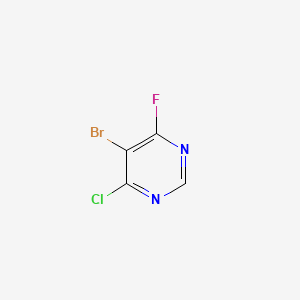

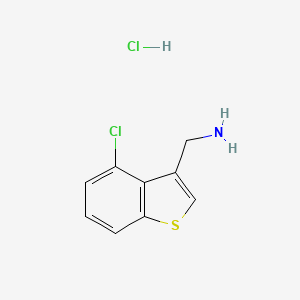
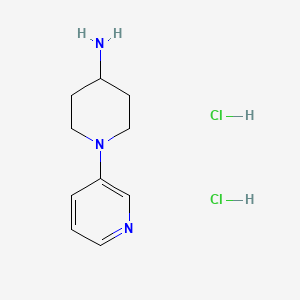
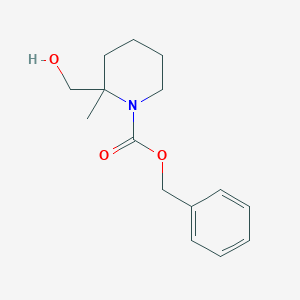
![Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide](/img/structure/B13500384.png)
